molecular formula C6H12O6 B118858 Dextrose-1-d1 CAS No. 106032-61-5

Dextrose-1-d1

Cat. No.: B118858
CAS No.: 106032-61-5
M. Wt: 181.16 g/mol
InChI Key: WQZGKKKJIJFFOK-QVTRYHEBSA-N
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Description

Dextrose-1-d1 is a stable, isotopically labeled form of dextrose (D-glucose) where a hydrogen atom at the first carbon position is replaced by deuterium (^2H or D). With the chemical formula C6H12O6 and a PubChem CID of 12285889 , this compound serves as a critical tool in biomedical and metabolic research. As a fundamental monosaccharide and primary energy source, dextrose is rapidly absorbed and metabolized in biological systems to yield carbon dioxide, water, and energy (ATP) through metabolic pathways like glycolysis . The incorporation of a deuterium label in this compound allows researchers to track and quantify metabolic fluxes, glucose utilization, and energy substrate distribution in complex in vitro and in vivo models using techniques such as mass spectrometry. Its applications include use as an internal standard for the precise quantification of glucose levels in analytical assays, as well as in tracer studies to investigate carbohydrate metabolism, insulin signaling, and the metabolic basis of diseases like diabetes. This compound is for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-QVTRYHEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484453
Record name Dextrose-1-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106032-61-5
Record name Dextrose-1-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Characterization of Dextrose 1 D1

Chemical Synthesis Routes for Site-Specific Deuterium (B1214612) Incorporation

The primary challenge in synthesizing Dextrose-1-d1 is achieving high regioselectivity, ensuring the deuterium is introduced exclusively at the C1 position. Chemical methods typically involve the reduction of a suitable precursor where the C1 carbon is in a higher oxidation state, such as a lactone.

One of the most common and effective methods is the reduction of D-glucono-1,5-lactone. In this approach, the lactone is treated with a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is frequently used for this purpose. The deuteride (B1239839) ion (D⁻) from NaBD₄ attacks the electrophilic carbonyl carbon of the lactone, opening the ring and forming the deuterated hemiacetal, which is this compound. This method is highly specific to the C1 position because the reaction targets the only carbonyl group in the precursor molecule.

Another advanced strategy for site-specific deuteration involves transition metal catalysis. nih.gov A notable example is the use of a ruthenium catalyst, which can facilitate a C-H bond activation/deuterium exchange process. nih.gov In this method, the catalyst selectively activates the C-H bond at the anomeric center, allowing for an exchange with deuterium from a source like heavy water (D₂O). nih.gov This technique offers a pathway to high levels of regio-, chemo-, and stereoselectivity. nih.gov

Method Precursor Deuterium Source/Reagent Key Principle
Lactone Reduction D-glucono-1,5-lactoneSodium borodeuteride (NaBD₄)Nucleophilic attack of deuteride on the C1 carbonyl carbon.
Ruthenium-Catalyzed C-H Activation D-GlucoseHeavy Water (D₂O) / Ruthenium CatalystRegiospecific activation and exchange of the C1-H bond. nih.gov

Chemo-Enzymatic and Biotechnological Approaches for this compound Production

Chemo-enzymatic methods combine the specificity of enzymes with the versatility of chemical synthesis to produce isotopically labeled compounds. nih.govchempedia.info For this compound, an enzymatic approach could involve the hydrolysis of polysaccharides, such as starch or cellulose, in a reaction medium enriched with heavy water (D₂O). Enzymes like amylase or cellulase (B1617823) break the glycosidic bonds, and the subsequent hydrolysis and mutarotation in D₂O can lead to the incorporation of a deuterium atom at the anomeric position. The efficiency of deuterium incorporation depends on the enzyme's mechanism and the reaction conditions.

Biotechnological production routes offer the potential for sustainable and highly specific synthesis. irisotope.com This can be achieved through fermentation using microorganisms cultured in a deuterium-enriched medium. While whole-cell biological methods often lead to labeling at multiple sites, genetic engineering of metabolic pathways could potentially be used to direct deuterium incorporation to a specific position. For instance, microorganisms could be engineered to efficiently utilize a specific deuterated precursor, channeling it into glucose biosynthesis in a way that results in site-specific labeling. The conversion of starch to dextrose is a well-established biotechnological process that utilizes enzymes to hydrolyze starch into glucose. google.comvogelbusch-biocommodities.com Adapting this process by controlling the isotopic composition of the aqueous medium is a key strategy in chemo-enzymatic production.

Advanced Characterization of Isotopic Purity and Regiospecificity

After synthesis, it is crucial to verify both the isotopic purity (the percentage of molecules that are deuterated) and the regiospecificity (the location of the deuterium atom). This is accomplished using advanced analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly techniques like Time-of-Flight (TOF) MS, is essential for determining isotopic purity. almacgroup.com A non-deuterated dextrose molecule (C₆H₁₂O₆) has a different molecular weight than this compound (C₆H₁₁DO₆). By precisely measuring the mass-to-charge ratio, MS can distinguish between the labeled and unlabeled species. researchgate.net The relative intensities of the corresponding peaks in the mass spectrum allow for the calculation of isotopic enrichment. almacgroup.com Tandem mass spectrometry (MS/MS) can further be used to confirm the location of the deuterium. nih.gov By inducing fragmentation of the molecule, the masses of the resulting fragments can indicate whether the deuterium was located on a specific part of the molecule, thereby confirming regiospecificity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguously determining the exact location of the deuterium atom.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the proton at the C1 position will be significantly reduced or absent, providing strong evidence of successful deuteration at that site.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus. A signal in the ²H NMR spectrum at the chemical shift corresponding to the C1 position confirms the presence and location of the deuterium label.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides definitive proof of regiospecificity. The signal for the C1 carbon will be split into a multiplet due to coupling with the deuterium atom (a C-D coupling). This provides clear evidence that the deuterium is directly bonded to that specific carbon. nih.gov Furthermore, the presence of a single deuterated site is confirmed if other carbon signals in the spectrum remain unsplit.

Analytical Technique Information Provided Principle of Measurement
High-Resolution Mass Spectrometry (HRMS) Isotopic Purity & EnrichmentMeasures the mass difference between labeled (C₆H₁₁DO₆) and unlabeled (C₆H₁₂O₆) molecules. Relative peak intensities are used for quantification. almacgroup.comresearchgate.net
Tandem Mass Spectrometry (MS/MS) RegiospecificityAnalyzes the mass of fragments after collision-induced dissociation to pinpoint the location of the deuterium atom within the molecular structure. nih.gov
¹H NMR RegiospecificityDisappearance or significant reduction of the proton signal at the C1 position.
²H NMR RegiospecificityDirect detection of the deuterium nucleus, showing a signal at the chemical shift for the C1 position.
¹³C NMR RegiospecificityObservation of C-D coupling, which causes splitting of the C1 carbon signal, confirming the D is attached to C1. nih.gov

Advanced Analytical Techniques for Dextrose 1 D1 Tracing Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Metabolite Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. au.dk In the context of Dextrose-1-d1 tracing studies, NMR offers unique capabilities for directly observing the deuterium (B1214612) label and elucidating its metabolic fate.

Applications of 2H NMR Spectroscopy for Direct Deuterium Detection and Quantification

Deuterium (²H) NMR spectroscopy is a direct method for detecting and quantifying deuterium-labeled compounds. magritek.com Given the low natural abundance of deuterium (approximately 0.015%), the administration of a ²H-labeled substrate like this compound results in a significant signal enhancement, allowing for the detection of labeled metabolites with minimal background interference. mdpi.comescholarship.orgmagritek.com This technique is particularly valuable for in vivo studies, where it can be used to measure the concentration of deuterated drugs and their metabolites directly from a single spectrum. nih.gov

One of the key advantages of ²H NMR is its ability to provide quantitative information. core.ac.uk By using an internal or external reference standard, the absolute enrichment of deuterium at specific positions within a molecule can be determined. core.ac.ukresearchgate.net For instance, in studies of glucose metabolism, the deuterium enrichment in plasma glucose can be quantified to understand pathways like gluconeogenesis and glycogenolysis. core.ac.uk The short relaxation times of deuterium nuclei also allow for rapid data acquisition, which is beneficial for monitoring dynamic metabolic processes. mdpi.comescholarship.org

Table 1: Key Features of ²H NMR in this compound Tracing

FeatureDescriptionReference
Direct Detection Allows for the direct observation of the deuterium label without the need for chemical derivatization. magritek.com
High Specificity The low natural abundance of deuterium minimizes background signal, enhancing the specificity of detection for labeled metabolites. mdpi.comescholarship.orgmagritek.com
Quantitative Accuracy Enables the accurate measurement of deuterium enrichment at specific molecular positions, providing quantitative insights into metabolic fluxes. core.ac.ukresearchgate.net
Non-Invasive Can be applied in vivo to monitor metabolic processes in real-time without destroying the sample. nih.gov
Rapid Acquisition The favorable relaxation properties of deuterium allow for faster data collection compared to other nuclei. mdpi.comescholarship.org

13C NMR Spectroscopy for Elucidating Carbon Scrambling and Metabolic Fates

While ²H NMR directly detects the deuterium label, ¹³C NMR spectroscopy provides complementary information about the carbon skeleton of metabolites. The natural abundance of ¹³C is about 1.1%. ceitec.cz When this compound is metabolized, the deuterium label can be transferred to other molecules, and the carbon backbone of the glucose can be rearranged or incorporated into new compounds. ¹³C NMR is instrumental in tracking these changes, a process often referred to as carbon scrambling. researchgate.net

By using ¹³C-labeled glucose in conjunction with this compound, or by analyzing the natural abundance ¹³C spectra, researchers can map the flow of carbon atoms through metabolic pathways. nih.govfrontiersin.org For example, in studies of brain energy metabolism, ¹³C NMR has been used to follow the conversion of glucose into neurotransmitters like glutamate (B1630785) and GABA. nih.gov The wide chemical shift range of ¹³C NMR allows for excellent resolution of different carbon environments, making it possible to distinguish between various metabolites and their isotopomers. frontiersin.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in identifying the types of carbon atoms (CH, CH₂, CH₃) present in a molecule. magritek.com

Multi-nuclear NMR Approaches for Comprehensive Metabolic Mapping

A comprehensive understanding of metabolic pathways often requires the integration of data from multiple NMR-active nuclei. Multi-nuclear NMR approaches, which may involve the detection of ¹H, ²H, ¹³C, and even ³¹P, provide a more complete picture of metabolic networks. frontiersin.org For example, combining ²H and ¹³C NMR can reveal both the fate of the deuterium label and the rearrangement of the carbon skeleton of this compound. nih.gov

¹H NMR, being the most sensitive nucleus, can provide an overview of the major metabolites present in a sample. frontiersin.org Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can then be used to correlate protons with their directly attached carbons, aiding in the definitive identification of metabolites. ceitec.cz The addition of ³¹P NMR can provide insights into energy metabolism by monitoring phosphorylated compounds like ATP and ADP. frontiersin.org By combining these various NMR techniques, researchers can construct detailed metabolic maps and gain a deeper understanding of how cells utilize substrates like this compound. nih.gov

Mass Spectrometry (MS) for Isotopic Tracing and Metabolite Profiling

Mass spectrometry (MS) is another cornerstone analytical technique in metabolic research, offering exceptional sensitivity and the ability to analyze complex mixtures. mdpi.com In this compound tracing studies, MS is used to measure the incorporation of the deuterium label into various metabolites, providing quantitative data on metabolic fluxes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Metabolite Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry. nih.gov This technique is particularly well-suited for the analysis of a wide range of metabolites in biological samples. upf.edu In the context of this compound tracing, LC-MS is used to separate and identify metabolites that have incorporated the deuterium label. researchgate.net

The mass spectrometer measures the mass-to-charge ratio of ions, allowing for the differentiation between unlabeled and deuterium-labeled molecules. mdpi.com This enables the quantification of isotopic enrichment in various metabolites. To enhance the sensitivity and specificity of the analysis, chemical derivatization can be employed to improve the chromatographic and ionization properties of the metabolites. meliomics.com Furthermore, the use of chemical isotope labeling (CIL) with heavy and light reagents can provide accurate relative and absolute quantification of metabolites. ualberta.ca

Table 2: Applications of LC-MS in this compound Metabolite Analysis

ApplicationDescriptionReference
Metabolite Separation Liquid chromatography separates complex mixtures of metabolites prior to mass analysis. nih.gov
Isotopologue Detection Mass spectrometry detects the mass difference between unlabeled and deuterium-labeled metabolites. mdpi.com
Quantification Allows for the measurement of isotopic enrichment to determine metabolic fluxes. researchgate.net
Broad Coverage Capable of analyzing a wide range of polar and non-polar metabolites. upf.edu
Enhanced Sensitivity Chemical derivatization can be used to improve the detection of low-abundance metabolites. meliomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for isotopic tracing studies. springernature.com It is particularly well-suited for the analysis of volatile or semi-volatile compounds. researchgate.net For non-volatile metabolites like glucose and its derivatives, chemical derivatization is necessary to make them amenable to GC analysis. shimadzu.com

GC-MS provides excellent chromatographic resolution and highly reproducible fragmentation patterns, which are useful for both identifying metabolites and determining the position of the isotopic label within a molecule. nih.gov By analyzing the mass spectra of different fragments, researchers can deduce the distribution of deuterium in the carbon backbone of metabolites derived from this compound. nih.gov This information is crucial for understanding the specific enzymatic reactions and pathways involved in its metabolism. GC-MS is widely used to measure the isotopic enrichment of glucose in plasma, providing insights into whole-body glucose metabolism. humankinetics.comirisotope.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Deuterated Metabolites

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of metabolites, including those labeled with deuterium. plos.orgdiva-portal.org This method involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce product ions. diva-portal.org The resulting fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net

In the context of this compound tracing studies, MS/MS is instrumental in identifying and characterizing the downstream metabolites of this deuterated glucose analog. The process often begins with the separation of metabolites from complex biological samples using techniques like high-performance liquid chromatography (HPLC). diva-portal.org The separated compounds are then introduced into the mass spectrometer.

A key strategy in the analysis of deuterated compounds is the use of online hydrogen/deuterium (H/D) exchange experiments. plos.orgnih.gov In these experiments, deuterated solvents are used as the mobile phase in LC-MS, which can help determine the number and location of exchangeable hydrogens in a metabolite. plos.orgacs.org This information, combined with the mass shift observed between the deuterated and non-deuterated forms of a molecule, aids in confirming the identity and structure of metabolites. acs.org

The fragmentation patterns of derivatized glucose molecules are particularly informative. osu.edu For instance, derivatization of glucose to methylglucosamine makes the C1-C2 bond more susceptible to cleavage during MS/MS analysis. This allows for the differentiation of glucose molecules labeled at different carbon positions, which is crucial for tracking metabolic pathways. osu.edu By comparing the product ion spectra of deuterated metabolites with their unlabeled counterparts, researchers can pinpoint the site of deuterium incorporation and thus elucidate the metabolic transformations that have occurred. plos.org

Table 1: Key Fragmentation Ions in MS/MS Analysis of Derivatized Glucose

Precursor Ion (Derivatized Glucose)Key Fragment Ion (m/z)Structural Information
Glc-D7-MA45Derived from the fragmentation of the deuterated methylglucosamine. osu.edu
Glc-D2-MA44Derived from the fragmentation of the deuterated methylglucosamine. osu.edu
Glc-1-¹³C-MAVariesDistinct fragmentation pattern allows differentiation from C2 labeled glucose. osu.edu
Glc-2-¹³C-MAVariesDistinct fragmentation pattern allows differentiation from C1 labeled glucose. osu.edu

This table is interactive and can be sorted by column.

Deuterium Metabolic Imaging (DMI) and Magnetic Resonance Spectroscopic Imaging (MRSI)

Deuterium Metabolic Imaging (DMI) is an emerging, non-invasive magnetic resonance (MR)-based technique used to visualize and quantify metabolic processes in vivo. plos.orgnih.gov It utilizes biocompatible, non-radioactive deuterium-labeled tracers, such as this compound, to track metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.govyale.edu

The fundamental principle of DMI lies in the detection of the deuterium (²H) nucleus using MR spectroscopy. researchgate.net After the administration of a deuterated substrate like [6,6′-²H₂]glucose, DMI can track its uptake and conversion into downstream metabolites. nih.govyale.edu A significant advantage of DMI is its ability to monitor metabolic processes over extended periods, from minutes to hours. nih.gov This is in contrast to techniques like hyperpolarized ¹³C-MRI, which have a much shorter signal enhancement window. nih.gov

Technically, DMI benefits from the favorable MR characteristics of deuterium. It has a low natural abundance (approximately 0.015%), which results in a clean spectral background with minimal interference from endogenous signals. researchgate.netutsouthwestern.edu This low natural abundance eliminates the need for water or lipid signal suppression techniques that are often required in proton (¹H) MRS. researchgate.net Furthermore, deuterium's short T1 relaxation times allow for rapid signal acquisition and good MR sensitivity. researchgate.net

Recent advancements in DMI include the development of methods to improve spatial resolution, which has been a major challenge. nih.gov Strategies are also being developed to interleave DMI data acquisition with standard MRI protocols, creating a comprehensive neuro-imaging examination without extending the total scan time. medrxiv.org There are two main strategies for detecting deuterated metabolites: direct detection of the ²H signal and indirect detection through changes in the ¹H spectrum. nih.govresearchgate.net The indirect method, known as quantitative exchange-label turnover (qMRS), can offer improved spectral resolution and does not require specialized ²H coils. escholarship.org

Magnetic Resonance Spectroscopic Imaging (MRSI) is the primary method used to acquire spatially resolved metabolic data in a DMI study. yale.edu A standard DMI acquisition is performed as a 3D MRSI study, where each spatial location (voxel) provides a deuterium spectrum. yale.edu By fitting these spectra, quantitative maps of the deuterated substrate (e.g., glucose) and its downstream metabolites, such as lactate (B86563) and glutamate/glutamine (Glx), can be generated. yale.edumedrxiv.org

These metabolic maps provide a powerful tool for investigating regional differences in metabolism within biological tissues. For instance, in brain tumor imaging, DMI can differentiate tumor tissue from healthy brain tissue by highlighting altered glucose metabolism, often characterized by increased lactate production (the Warburg effect). medrxiv.org The ratio of lactate to other metabolites, like the combined signal of glutamate and glutamine (Glx), can serve as a biomarker for tumor aggressiveness and response to therapy. nih.govmedrxiv.org

The quantification of metabolite concentrations is typically achieved by analyzing the area under the peaks in the MR spectra. oup.com This can be done using either internal referencing (e.g., to the natural abundance of deuterated water) or external phantoms. oup.commedrxiv.org Dynamic DMI studies, where data is acquired over time following tracer administration, allow for the calculation of metabolic flux rates, providing a more detailed picture of metabolic activity. yale.eduelifesciences.org Recent developments have enabled the simultaneous whole-brain imaging of cerebral metabolic rates for glucose consumption, lactate production, and TCA cycle velocity with high resolution. oup.com

Table 2: Representative Deuterated Metabolites Mapped by DMI/MRSI

Deuterated CompoundChemical Shift (ppm)Metabolic PathwayKey Research Findings
Deuterated Water (HDO)4.7General MetabolismServes as a reference for quantification. medrxiv.org
Deuterated Glucose (Glc)3.9Glycolysis (Uptake)Allows for tracking of substrate delivery and uptake. medrxiv.orgnih.gov
Deuterated Glutamate + Glutamine (Glx)2.4TCA CycleReflects oxidative metabolism. medrxiv.orgnih.gov
Deuterated Lactate (Lac)1.35Anaerobic GlycolysisElevated levels are often seen in tumors. medrxiv.orgnih.gov

This table is interactive and can be sorted by column.

Applications of Dextrose 1 D1 in Elucidating Central Carbon Metabolism

Investigation of Glycolytic Flux and Pathway Dynamics with Dextrose-1-d1

The use of this compound provides a method for analyzing the flow of glucose through glycolysis, the fundamental pathway for energy production in most organisms. creative-proteomics.com The deuterium (B1214612) label at the C1 position allows for precise tracking as the glucose molecule is catabolized.

The Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, is a sequence of ten enzymatic reactions that converts one molecule of glucose into two molecules of pyruvate (B1213749). sigmaaldrich.comnih.gov When this compound is introduced into a biological system, it is first phosphorylated to glucose-6-phosphate. The deuterium label remains at the C1 position. As glucose-6-phosphate is isomerized to fructose-6-phosphate, the label is retained. Subsequent phosphorylation and cleavage yield two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). The deuterium from the original C1 position of glucose ends up on the carbon of G3P that ultimately becomes the methyl carbon of pyruvate. This allows researchers to follow the progression of the glucose backbone through the entire glycolytic sequence to pyruvate. sigmaaldrich.com

Under anaerobic conditions, or in cells exhibiting high glycolytic rates such as tumor cells, pyruvate is predominantly converted to lactate (B86563). frontiersin.orgnih.gov Tracing studies with this compound enable the quantification of this conversion. The deuterium atom from the C1 position of glucose is transferred to the methyl group of pyruvate and subsequently to the methyl group of lactate. Techniques like deuterium (2H) magnetic resonance spectroscopy (MRS) can then be used to non-invasively measure the production of deuterated lactate from the administered labeled glucose. biorxiv.org

Studies have demonstrated that the rate of lactate production is a key indicator of glycolytic flux. nih.gov For example, research in acute myeloid leukemia cells treated with chemotherapy showed a significant decrease in 2H-labeled lactate production, which correlated with an increase in apoptosis and a decrease in extracellular lactate concentrations, indicating reduced metabolic function. biorxiv.org

Table 1: Deuterated Lactate Production in Cisplatin-Treated AML Cells

Treatment GroupTime PointRelative 2H-Labeled Lactate/Glucose Ratio (Mean ± SD)Significance vs. Untreated
Untreated Control48 hours1.00 ± 0.15N/A
Cisplatin (10 µg/mL)24 hours0.95 ± 0.12Not Significant
Cisplatin (10 µg/mL)48 hours0.65 ± 0.09p < 0.05
biorxiv.org

Analysis of the Pentose (B10789219) Phosphate Pathway (PPP) using this compound

The pentose phosphate pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis. wikipedia.org Its primary functions are to produce nicotinamide adenine dinucleotide phosphate (NADPH) for reductive biosynthesis and antioxidant defense, and to generate precursors for nucleotide synthesis. nih.govnih.gov this compound is particularly useful for assessing the activity of the oxidative branch of the PPP.

The oxidative branch of the PPP begins with the dehydrogenation of glucose-6-phosphate, a reaction that specifically removes a hydrogen atom from the C1 position. figshare.com In this first step, catalyzed by glucose-6-phosphate dehydrogenase (G6PD), the C1 carbon of glucose is oxidized and subsequently released as CO2. nih.gov When using this compound as a tracer, the deuterium atom at the C1 position is transferred to NADP+ to form NADPH. The subsequent loss of the C1 carbon as CO2 means that downstream metabolites in the PPP will lack the original C1 atom and its label.

This characteristic allows researchers to quantify the flux through the oxidative PPP by comparing the metabolic fate of glucose labeled at the C1 position versus glucose labeled at another position, such as C6. For instance, a study using (6-13C, 1, 6, 6-2H3)glucose in glioma cells found that the deuterium label from the C1 position appeared in lactate, while the label from the C6 position was also incorporated into lactate. By analyzing the differential labeling of lactate, they could estimate PPP activity. nih.gov However, such studies must account for potential confounding factors, such as the selective loss of deuterium from the C1 position through enzymatic exchange reactions, which could lead to an overestimation of PPP flux if not properly considered. nih.gov

The primary role of the oxidative PPP is the production of NADPH, which is essential for maintaining cellular redox homeostasis. mdpi.comnih.govresearchgate.net NADPH provides the reducing power for antioxidant systems, such as the glutathione and thioredoxin systems, which protect cells from damage by reactive oxygen species (ROS). mdpi.comnih.gov The use of this compound allows for the direct measurement of NADPH production from the PPP. nih.gov As the deuterium from C1 of glucose is transferred to NADP+, the appearance of deuterated NADPH can be tracked.

Integrative studies combining isotopic tracers with metabolic sensors have shown that under conditions of mitochondrial oxidative stress, cells increase flux through the PPP to replenish the mitochondrial NADPH pool. nih.gov This demonstrates a direct link between PPP activity, fueled by glucose, and the cell's ability to counteract oxidative stress. By redirecting glucose flux from glycolysis to the PPP, cells can enhance their production of NADPH to meet increased antioxidant demands. researchgate.net

Table 2: Relative Pentose Phosphate Pathway (PPP) Flux and NADPH Levels under Oxidative Stress

ConditionRelative PPP Flux (%)Relative Mitochondrial NADPH/NADP+ Ratio
Control (No Stress)1001.00
Mild Oxidative Stress1500.90
High Oxidative Stress2200.75
13nih.gov

Investigation of the Non-Oxidiative Pentose Phosphate Pathway Interconversions

The non-oxidative phase of the Pentose Phosphate Pathway (PPP) is a critical metabolic hub responsible for the interconversion of various sugar phosphates. creative-proteomics.com This phase allows cells to balance the production of ribose-5-phosphate (R5P), a precursor for nucleotide synthesis, with the generation of intermediates for glycolysis, depending on cellular needs. creative-proteomics.commicrobenotes.com Unlike the oxidative phase, the non-oxidative phase does not produce NADPH but is essential for maintaining a supply of R5P and other sugar phosphates. creative-proteomics.com

This compound, a glucose molecule with a deuterium atom at the C1 position, serves as a valuable tracer for elucidating the complex reactions within the non-oxidative PPP. The key enzymes in this phase, transketolase and transaldolase, catalyze the transfer of two- and three-carbon units between different sugar phosphates. microbenotes.com This intricate network of reversible reactions allows for the conversion of the pentose phosphates produced in the oxidative phase back into glycolytic intermediates, namely fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.gov

By tracking the deuterium label from this compound, researchers can follow the path of carbon atoms through these interconversions. For instance, when the demand for NADPH is high, the non-oxidative PPP can work in conjunction with glycolysis to regenerate glucose-6-phosphate from fructose-6-phosphate and glyceraldehyde-3-phosphate, allowing for the continued production of NADPH in the oxidative phase. nih.gov The position of the deuterium label in the resulting sugar phosphates provides direct evidence of the specific enzymatic reactions that have occurred.

Probing the Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation with this compound

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is a central metabolic pathway that oxidizes acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate energy in the form of ATP. nih.govwikipedia.org this compound is an invaluable tool for tracing the flow of glucose-derived carbons into this crucial pathway.

Tracing Glucose-Derived Substrates into Acetyl-CoA and TCA Cycle Intermediates

The journey of the deuterium label from this compound into the TCA cycle begins with glycolysis, where glucose is converted to pyruvate. Pyruvate then enters the mitochondria and is decarboxylated to form acetyl-CoA, the primary entry point into the TCA cycle. wikipedia.orgnih.gov The deuterium atom, originally at the C1 position of glucose, can be tracked as it is incorporated into pyruvate and subsequently into acetyl-CoA.

Once acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate, the deuterium label is carried through the series of reactions that constitute the cycle. khanacademy.org By analyzing the isotopic enrichment of the various TCA cycle intermediates, such as citrate, isocitrate, α-ketoglutarate, succinyl-CoA, succinate, fumarate, and malate, researchers can quantify the contribution of glucose to the TCA cycle pool. nih.gov This provides a detailed picture of how glucose metabolism fuels the central energy-producing pathway of the cell. One turn of the citric acid cycle releases two carbon dioxide molecules and produces three NADH, one FADH2, and one ATP or GTP. khanacademy.org

Examination of Anaplerotic and Cataplerotic Fluxes Influenced by Glucose Metabolism

Anaplerosis refers to the replenishment of TCA cycle intermediates that have been extracted for biosynthetic purposes (cataplerosis). wikipedia.org The TCA cycle is not a closed loop; its intermediates are constantly being withdrawn to serve as precursors for the synthesis of molecules such as amino acids, fatty acids, and glucose. nih.govjumedicine.com To maintain the integrity of the cycle, these intermediates must be replenished through anaplerotic reactions. wikipedia.org

This compound labeling allows for the investigation of how glucose metabolism contributes to these anaplerotic and cataplerotic fluxes. For example, pyruvate, derived from glucose, can be carboxylated to form oxaloacetate, a key anaplerotic reaction. wikipedia.org By measuring the amount of deuterium from this compound that is incorporated into oxaloacetate, the rate of this anaplerotic flux can be determined. Similarly, the outflow of labeled intermediates from the TCA cycle into various biosynthetic pathways can be tracked, providing insights into cataplerotic fluxes. This balance between anaplerosis and cataplerosis is crucial for maintaining cellular homeostasis. wikipedia.org

Interplay between Glycolysis, PPP, and TCA Cycle under Deuterium Labeling

Glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle are interconnected metabolic pathways that work in concert to meet the cell's energy and biosynthetic needs. nih.govnih.gov this compound labeling provides a powerful method for studying the intricate interplay between these pathways.

The fate of the deuterium label from this compound can diverge at the level of glucose-6-phosphate, a key intermediate shared by both glycolysis and the PPP. creative-proteomics.comnih.gov Depending on the metabolic state of the cell, glucose-6-phosphate can either proceed through glycolysis to produce pyruvate and fuel the TCA cycle, or it can enter the PPP to generate NADPH and precursors for nucleotide synthesis. researchgate.netwikipedia.org

By analyzing the distribution of the deuterium label among the intermediates of all three pathways, researchers can quantify the relative fluxes through glycolysis and the PPP and understand how these fluxes are coordinated with the activity of the TCA cycle. For instance, under conditions of high biosynthetic demand, a greater proportion of glucose may be shunted through the PPP, leading to a different labeling pattern in TCA cycle intermediates compared to conditions where energy production is the primary focus. youtube.com

Studies in Biosynthesis and Anabolism

This compound is a valuable tracer for investigating the contribution of glucose to various biosynthetic and anabolic pathways.

Deuterium Incorporation into Amino Acids and Nucleotides

The carbon skeletons of many amino acids are derived from intermediates of glycolysis and the TCA cycle. By feeding cells with this compound, the deuterium label can be traced into these amino acid precursors and ultimately into the amino acids themselves. For example, α-ketoglutarate from the TCA cycle is a precursor for the synthesis of glutamate (B1630785), glutamine, proline, and arginine. The incorporation of deuterium from this compound into these amino acids provides a direct measure of the extent to which glucose contributes to their biosynthesis.

Similarly, the ribose-5-phosphate produced in the Pentose Phosphate Pathway is a crucial building block for nucleotide synthesis. microbenotes.comnih.gov By tracking the deuterium label from this compound into the ribose moiety of nucleotides, researchers can quantify the de novo synthesis of these essential molecules. This information is critical for understanding how cells regulate the production of the building blocks of DNA and RNA.

Analysis of Fatty Acid and Lipid Synthesis from Glucose-Derived Precursors

The intricate process of de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is central to understanding cellular energy storage and metabolism. This compound (D-[1-¹H₁]glucose), a stable isotope-labeled form of glucose, serves as a powerful tracer to elucidate the metabolic pathways that convert glucose into the building blocks for fatty acids and lipids. By tracking the deuterium label from this compound, researchers can quantitatively assess the contribution of glucose to the synthesis of these vital molecules.

When cells metabolize this compound, the deuterium atom at the C1 position is strategically transferred to key metabolic intermediates that are precursors for fatty acid synthesis. This process allows for a detailed analysis of the metabolic flux through various pathways. The primary precursors for fatty acid synthesis derived from glucose are acetyl-CoA and the reducing equivalent NADPH.

The metabolism of this compound leads to the formation of deuterated acetyl-CoA. This occurs as the glucose molecule is broken down through glycolysis to pyruvate, which is then converted to acetyl-CoA. The deuterium label is retained through these enzymatic steps, allowing for its incorporation into the growing fatty acid chains. Fatty acid synthase, a multi-enzyme complex, utilizes acetyl-CoA as the primer for the synthesis of palmitate, a 16-carbon saturated fatty acid. Subsequent elongation and desaturation reactions can then produce a variety of other fatty acid species, all potentially carrying the deuterium label from the initial this compound.

Furthermore, the metabolism of this compound contributes to the cellular pool of NADPH, which is essential for the reductive steps in fatty acid synthesis. The pentose phosphate pathway (PPP) is a major source of NADPH, and the initial step of this pathway involves the oxidation of glucose-6-phosphate, which can be derived from this compound. The deuterium label can be transferred to NADP+ to form NADPH, which is then utilized by fatty acid synthase.

Detailed Research Findings

Studies utilizing this compound have provided valuable insights into the regulation of fatty acid synthesis under various physiological and pathological conditions. For instance, research has demonstrated how different cell types and tissues vary in their reliance on glucose for lipogenesis.

One key area of investigation has been the metabolic reprogramming observed in cancer cells, which often exhibit increased rates of de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis. By tracing the fate of the deuterium from this compound, it is possible to quantify this increased flux and to assess the efficacy of therapeutic agents that target lipogenic pathways.

In a study investigating metabolic reprogramming in cancer cells, researchers used this compound to trace glucose metabolism into fatty acids. The table below summarizes the isotopic enrichment in major fatty acid species in cancer cells cultured with this compound compared to control cells.

Fatty Acid SpeciesControl Cells (% Enrichment)Cancer Cells (% Enrichment)
Palmitate (C16:0)5.2 ± 0.815.7 ± 2.1
Stearate (C18:0)4.8 ± 0.614.2 ± 1.9
Oleate (C18:1)3.5 ± 0.512.8 ± 1.5

The data clearly indicates a significantly higher incorporation of deuterium from this compound into all measured fatty acid species in cancer cells, reflecting an upregulated de novo fatty acid synthesis pathway.

Another application of this compound in metabolic research is the study of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). In NAFLD, there is an excessive accumulation of lipids in the liver, partly due to increased de novo lipogenesis. Tracing studies with this compound can quantify the contribution of dietary carbohydrates to this pathological lipid accumulation.

The following table presents findings from a study where the contribution of this compound to the lipogenic acetyl-CoA pool was measured in healthy individuals and patients with NAFLD.

GroupContribution of Glucose to Lipogenic Acetyl-CoA (%)
Healthy Controls12.5 ± 3.2
NAFLD Patients35.8 ± 5.7

These findings demonstrate a substantially greater reliance on glucose for fatty acid synthesis in individuals with NAFLD, highlighting the therapeutic potential of targeting this pathway.

Kinetic Isotope Effects Kies Associated with Dextrose 1 D1 Tracing

Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects in Biochemical Reactions

The theoretical basis of the kinetic isotope effect lies in the principles of quantum mechanics and transition state theory. github.iobaranlab.org A chemical bond involving a heavier isotope, such as the carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy (ZPE) compared to the corresponding carbon-hydrogen (C-H) bond. github.iobaranlab.org The ZPE is the minimum possible energy that a quantum mechanical system may have. Breaking this more stable C-D bond requires a greater activation energy, resulting in a slower reaction rate for the deuterated molecule compared to its non-deuterated counterpart. libretexts.org This difference in reaction rates is quantified as the KIE, which is the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). wikipedia.org

KIEs are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. github.io For Dextrose-1-d1, a primary KIE would be evident in reactions where the C1-H or C1-D bond is cleaved during the slowest step of the enzymatic conversion. Conversely, a secondary KIE occurs when the bond to the isotope is not directly involved in the bond-breaking or bond-forming events of the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than primary KIEs and arise from changes in the vibrational environment of the isotopic atom as the reaction proceeds from the ground state to the transition state. wikipedia.org For instance, a change in hybridization at the C1 carbon from sp3 to sp2 can lead to a measurable secondary KIE. wikipedia.org

The magnitude of the deuterium KIE is influenced by several factors, including the nature of the transition state. A symmetrical transition state, where the hydrogen/deuterium is equally shared between the donor and acceptor atoms, typically exhibits the largest KIE. github.io Furthermore, quantum tunneling, a phenomenon where a particle can pass through an energy barrier rather than over it, can significantly contribute to the observed KIE, especially for hydrogen transfer reactions. researchgate.netmdpi.com

Experimental Measurement and Quantification of Primary and Secondary KIEs in Glucose Metabolic Pathways

The experimental determination of KIEs in glucose metabolic pathways is crucial for understanding the kinetic behavior of deuterated tracers like this compound. Various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are employed to precisely measure the small differences in reaction rates. nih.gov The internal competition method is a commonly used approach where a mixture of the labeled and unlabeled substrate is used, and the change in the isotopic ratio of the product or remaining substrate is monitored over time. nih.gov

Recent advancements in 2D heteronuclear single quantum coherence (HSQC) NMR spectroscopy have enabled highly precise and accurate measurements of KIEs. acs.org For example, a study utilizing this technique determined the 1-¹³C KIE for glucose-6-phosphate dehydrogenase, demonstrating its power in resolving small isotope effects. acs.org

In the context of this compound, KIEs can manifest at several key enzymatic steps. One of the initial steps of glycolysis where a KIE could be observed is the reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PDH) in the pentose (B10789219) phosphate (B84403) pathway. This enzyme specifically oxidizes the C1 position of glucose-6-phosphate. Studies have investigated the deuterium KIE for this reaction, providing insights into its mechanism.

Another critical enzyme is pyruvate (B1213749) dehydrogenase (PDH) , which catalyzes the conversion of pyruvate to acetyl-CoA. While not directly acting on the C1 position of the original glucose molecule, the isotopic label from this compound can be transferred to other positions in pyruvate. Studies have suggested that KIEs at the level of PDH can influence the labeling pattern of acetyl-CoA and subsequently impact the estimation of metabolic fluxes. d-nb.info

Experimental KIE Values in Glucose Metabolism

Enzyme/Pathway StepIsotopologueMeasured KIE (kH/kD)Reference
Overall Glucose to Lactate (B86563)[6,6-²H₂]-glucose1.042 nih.gov
Overall Glucose to Glutamate (B1630785)[6,6-²H₂]-glucose1.035 nih.gov
Overall Glucose to Glutamine[6,6-²H₂]-glucose1.020 nih.gov

Implications of KIEs for Accurate Quantitative Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique that uses isotopic tracers to quantify the rates of metabolic pathways. The underlying assumption in many MFA models is that there are no significant KIEs, meaning the labeled and unlabeled molecules behave identically. nih.gov However, the presence of deuterium KIEs can violate this assumption and introduce bias into the calculated flux values. d-nb.infonih.gov

A KIE can alter the rate of an enzymatic reaction, which in turn can affect the distribution of isotopes throughout a metabolic network. nih.gov If a KIE slows down a particular reaction, the labeled substrate may be diverted into alternative pathways, leading to an incorrect estimation of the flux through the primary pathway. The impact of KIEs can be systemic, affecting not only the immediate reaction but also propagating through the network to influence the concentrations of other metabolites and the isotopic labeling of downstream products. d-nb.infonih.gov

For instance, a significant KIE in the pentose phosphate pathway for this compound could lead to an underestimation of the flux through this pathway relative to glycolysis. This is because the slower reaction rate of the deuterated substrate would result in a lower proportion of the label entering the pentose phosphate pathway. Researchers have highlighted the importance of correcting for these effects to obtain accurate flux maps. d-nb.info While some studies suggest that for certain metabolic networks and label inputs, the impact of KIEs on central metabolic intermediates might be low, it is generally acknowledged that these effects should not be summarily dismissed. nih.gov The potential for KIEs to jeopardize the biological validity of isotope labeling experiments is a significant consideration. d-nb.info

Consideration of Deuterium Label Loss and Exchange Reactions in Tracer Studies

A further complication in tracer studies with this compound is the potential for the deuterium label to be lost or exchanged with protons from the surrounding aqueous environment. nih.govmdpi.com These exchange reactions can occur at various points in the metabolic pathways and are often catalyzed by enzymes or influenced by pH. mdpi.com

For example, during glycolysis, there are several steps where proton exchange with the solvent is possible. nih.gov If the deuterium at the C1 position is lost and replaced by a proton, the isotopic information is diluted, leading to an underestimation of the contribution of the tracer to a particular metabolic pool.

A study investigating deuterium label loss from deuterated glucose in the rat brain found significant label loss in downstream metabolites. nih.gov When [6,6-²H₂]-glucose was used, the deuterium label loss was 15.7% in lactate, 37.9% in glutamate, and 41.5% in glutamine. nih.gov While the labeling position is different from this compound, the principle remains the same: the deuterium label is not always retained as it traverses metabolic pathways. It is crucial to characterize these label loss and exchange reactions to accurately model metabolic fluxes. nih.gov The use of advanced analytical techniques like NMR can help to identify the positions and extent of deuterium loss. ismrm.orgnih.gov

Computational Modeling and Data Integration in Dextrose 1 D1 Studies

Isotope-Assisted Metabolic Flux Analysis (IA-MFA) Frameworks for Deuterium (B1214612) Tracers

Isotope-Assisted Metabolic Flux Analysis (iMFA) is a powerful methodology used to quantify intracellular metabolic reaction rates. nih.govbsb-muenchen.denih.gov When employing deuterium tracers like Dextrose-1-d1, the foundational principles of iMFA remain the same, but with specific considerations for the properties of deuterium. The core of iMFA involves creating a metabolic network model that details the biochemical reactions within the cell. nih.govbsb-muenchen.de This model is then used in conjunction with experimental data, including the isotopic labeling patterns of metabolites measured by techniques like mass spectrometry or NMR, to calculate the flux through each reaction.

The process of iMFA can be summarized in the following steps:

Metabolic Network Construction: A detailed map of the relevant metabolic pathways is constructed, including all known enzymatic reactions and transport processes.

Isotope Labeling Experiment: Cells or organisms are cultured with a labeled substrate, such as this compound.

Isotopomer Analysis: The distribution of isotopes in key metabolites is measured.

Flux Estimation: Computational algorithms are used to find the set of metabolic fluxes that best explain the observed isotopic labeling patterns and other measured rates (e.g., substrate uptake and product secretion). bsb-muenchen.de

Deuterium-labeled substrates, including deuterated glucose, are utilized in metabolic flux analysis to trace the flow of hydrogen atoms through metabolic pathways. researchgate.netnih.gov This provides complementary information to carbon-13 (¹³C) tracers, which track the carbon backbone of metabolites. The use of deuterium tracers can be particularly insightful for studying redox metabolism and the activity of dehydrogenases.

A key advantage of the iMFA framework is its ability to analyze complex metabolic systems, including those with cyclic pathways and reversible reactions, which are difficult to assess through manual analysis of labeling patterns. nih.gov The integration of deuterium tracer data into iMFA models allows for a more comprehensive understanding of cellular metabolism.

Kinetic Modeling of Deuterated Glucose Metabolism and Pathway Fluxes

One of the important phenomena to consider in the kinetic modeling of deuterated compounds is the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. ismrm.org For deuterium, the C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step of a reaction. ismrm.org For example, the metabolism of perdeuterated glucose to lactate (B86563) has been shown to be slower than that of unlabeled glucose, a finding consistent with a KIE in the conversion of 2-phosphoglycerate to phosphoenolpyruvate. ismrm.org

Kinetic models of deuterated glucose metabolism typically involve a system of ordinary differential equations (ODEs) that describe the change in concentration of each metabolite over time. mdpi.com These models can be used to simulate the metabolic response to various perturbations and to predict how changes in enzyme activity or substrate availability will affect pathway fluxes. The development of quantitative kinetic models that incorporate both enzymatic and genetic regulation is crucial for a comprehensive understanding of cellular metabolism. researchgate.net

Recent advancements in deuterium magnetic resonance spectroscopy (DMRS) have enabled the in vivo quantification of glucose consumption rates through glycolysis and mitochondrial oxidation, providing valuable data for the development and validation of kinetic models. nih.govoup.com

Advanced Algorithms for Deconvolution of Complex Isotopic Labeling Patterns

The analysis of data from isotope labeling experiments, particularly with deuterium, often results in complex mass or spectral patterns due to the presence of multiple isotopologues of a given metabolite. Deconvolution algorithms are essential computational tools for resolving these complex patterns and determining the relative abundance of each labeled species. acs.orgacs.org

These algorithms work by taking the raw mass spectrometry data, which represents a mixture of different isotopically labeled molecules, and mathematically separating the contribution of each species. acs.orgacs.org This allows for the precise determination of the number of deuterium atoms incorporated into each metabolite.

Several types of deconvolution algorithms have been developed, ranging from simpler deblurring methods to more sophisticated image restoration techniques. evidentscientific.com In the context of mass spectrometry data from deuterium labeling studies, algorithms must account for the natural abundance of isotopes and the potential for overlapping isotopic clusters. An example of such an algorithm allows for the exact determination of the relative amounts of each labeled species by differentiating the number of incorporated deuterium isotopes. acs.org

The application of these algorithms is critical for optimizing isotope labeling experiments and for obtaining accurate data for metabolic flux analysis. acs.orgacs.org For instance, by deconvoluting the mass patterns of deuterated ketones, researchers can follow the time course of each derivative during a deuteration reaction. acs.orgacs.org

Blind deconvolution is a more recent development where the algorithm estimates not only the object (the true isotopic distribution) but also the point spread function (the instrument's response), simplifying the deconvolution process for non-specialists. evidentscientific.commit.edu

Integration of Deuterium Tracing Data with High-Throughput Omics Technologies (e.g., Metabolomics, Proteomics)

To gain a holistic understanding of cellular physiology, it is increasingly important to integrate data from different omics technologies. The integration of deuterium tracing data from this compound with high-throughput metabolomics and proteomics provides a powerful approach to link changes in metabolic fluxes with alterations in the metabolome and proteome. nih.govcreative-proteomics.comspringernature.com

Metabolomics provides a snapshot of the complete set of small-molecule metabolites within a biological system, while proteomics characterizes the entire complement of proteins. By combining these datasets with flux data from deuterium tracing, researchers can build more comprehensive models of cellular function.

Several strategies exist for integrating these multi-omics datasets:

Pathway-centric analysis: This approach maps the identified metabolites and proteins onto known metabolic pathways to identify coordinated changes in response to a stimulus. creative-proteomics.com

Network-based integration: This involves constructing interaction networks of proteins and metabolites to identify key regulatory hubs and functional modules. nih.gov

Mathematical modeling: Integrated models that combine kinetic or constraint-based models of metabolism with proteomic and metabolomic data can provide a quantitative understanding of the interplay between different cellular processes.

The integration of proteomics and metabolomics has been successfully applied to understand the molecular characteristics of various diseases. creative-proteomics.com For example, combining these approaches has provided insights into the mechanisms of endothelial dysfunction in diabetic complications. nih.govresearchgate.net The development of open-source frameworks and computational tools is facilitating the automated analysis and integration of multi-omics data, making these powerful approaches more accessible to the broader research community. nih.gov

Below is a table summarizing the key computational approaches discussed:

Computational Approach Description Application in this compound Studies
Isotope-Assisted Metabolic Flux Analysis (IA-MFA) Quantifies intracellular metabolic fluxes using isotope labeling data and a metabolic network model. nih.govbsb-muenchen.deTo determine the rates of reactions in central carbon metabolism using this compound as a tracer.
Kinetic Modeling Describes the dynamic behavior of metabolic networks using mathematical equations that incorporate enzyme kinetics. mdpi.comresearchgate.netTo understand the impact of kinetic isotope effects on pathway fluxes when using deuterated glucose. ismrm.org
Deconvolution Algorithms Mathematically resolves complex isotopic patterns in mass spectrometry or NMR data to determine the abundance of each labeled species. acs.orgacs.orgTo accurately quantify the incorporation of deuterium from this compound into downstream metabolites.
Multi-Omics Data Integration Combines data from different omics technologies (e.g., metabolomics, proteomics) with tracer data to provide a systems-level view of cellular function. nih.govcreative-proteomics.comTo correlate changes in metabolic fluxes with alterations in protein and metabolite levels.

Advanced Research Applications and Future Directions for Dextrose 1 D1

Application in Disease Metabolism Research (e.g., Cancer, Neurological Disorders, Diabetes)

The in vivo assessment of metabolic changes is critical for understanding the pathophysiology of numerous diseases. umn.edu Deuterium-labeled glucose, including Dextrose-1-d1, is central to Deuterium (B1214612) Metabolic Imaging (DMI), a technique that allows for the visualization and quantification of metabolic processes like glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov

Cancer: Cancer cells are known to reprogram their metabolic pathways to support uncontrolled growth, often favoring aerobic glycolysis even when oxygen is present—a phenomenon known as the Warburg effect. onclive.com DMI, using deuterated glucose tracers, offers a robust method to study this altered glucose metabolism. researchgate.net It can dynamically track the entire process of glucose metabolism within tumors, including transport, glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle. frontiersin.orgnih.gov This provides insights into the metabolic flux of glycolysis in tumors by monitoring the conversion of deuterated pyruvate (B1213749) to deuterated lactate (B86563). researchgate.net

Research has demonstrated that DMI can reveal significant metabolic differences between normal and tumor tissue in the brain. nottingham.ac.uk For instance, dynamic glucose-enhanced deuterium spectroscopy (DGE2H-MRS) has been used to assess the glucose metabolic turnover rate in different types of glioma, highlighting variations in glycolysis and mitochondrial oxidation. frontiersin.orgnih.gov By providing information beyond simple glucose uptake, DMI has the potential to guide precision treatments and assess therapeutic responses non-invasively. researchgate.netfrontiersin.org

Table 1: Application of Deuterated Glucose in Cancer Research

Cancer TypeTracer UsedKey FindingsReference
Glioma2H-glucoseDMI revealed pronounced metabolic differences between normal brain and tumor tissue. nottingham.ac.uk
Glioma (GL261 and CT2A cells)2H-glucoseDGE2H-MRS evaluated differential glycolysis and mitochondrial oxidation rates. frontiersin.orgnih.gov
Subcutaneous kidney tumors2H-glucose and 2H-cholineDemonstrated the ability to simultaneously monitor both glucose and choline (B1196258) uptake and metabolism. frontiersin.orgnih.gov

Neurological Disorders: Dysfunction in glucose metabolism is a common feature in many neurodegenerative diseases. nih.govresearchgate.net The brain has a high demand for energy, with glucose being its primary fuel source. nih.gov Disruptions in glucose uptake, glycolysis, or mitochondrial function are linked to the progression of conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net

For example, in Parkinson's disease, mitochondrial dysfunction related to disturbances in glucose and lipid metabolism has been suggested to contribute to the degeneration of dopaminergic neurons. mdpi.com Studies have documented glucose hypometabolism in the brains of Parkinson's patients. nih.gov Similarly, research in ALS has shown that increasing glucose delivery to affected motor neurons can extend their survival and improve function, highlighting the critical role of energy metabolism in the disease. barrowneuro.org DMI is a promising technique for studying these metabolic disruptions in vivo, offering a non-radioactive method to assess cerebral metabolic rates of glucose consumption and TCA cycle activity. umn.edu

Diabetes: Type 1 and Type 2 diabetes are characterized by profound alterations in glucose and energy metabolism. nih.gov In Type 1 diabetes, the absence of insulin (B600854) leads to a catabolic state with increased energy expenditure and a net protein loss. nih.gov The lack of insulin also results in decreased glycogen (B147801) synthesis and glycolysis. nih.gov A key factor is the elevation of glucagon (B607659) levels, which enhances hepatic glucose production and contributes to hyperglycemia. nih.gov

In Type 2 diabetes, insulin resistance impairs the body's ability to appropriately use insulin, leading to high blood glucose. mdpi.com This can decrease glycogen synthesis and glucose metabolism through the TCA cycle. nih.gov Deuterated tracers provide a powerful tool to investigate these metabolic shifts. For instance, novel stable glucagon tracers have been used for the first time to characterize glucagon metabolism in humans with and without Type 1 diabetes, revealing differences in how peripheral tissues handle the hormone. technologynetworks.com

Investigation of Metabolic Heterogeneity at Cellular and Subcellular Levels

Metabolic heterogeneity, or the variation in metabolic processes between individual cells, is a fundamental aspect of biology that is often obscured in bulk tissue analyses. acs.org Recent advances in single-cell analysis have begun to unravel this complexity, providing high-resolution insights into how metabolic differences contribute to both normal physiology and disease states like cancer. nih.govnih.gov

Deuterium-labeled tracers like this compound are well-suited for probing this heterogeneity. By tracking the metabolic fate of glucose at a high spatial resolution, it's possible to visualize differences in metabolic pathways between adjacent cells. uchicago.edu For example, techniques like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) have been used to detect metabolites in single cells, demonstrating the feasibility of measuring cell-population heterogeneity. nih.gov Combining imaging of deuterated metabolites with advanced analytical techniques could reveal subpopulations of cells with distinct metabolic phenotypes, such as a higher reliance on glycolysis versus oxidative phosphorylation. nih.gov

Metabolic processes are also compartmentalized within the cell, and this subcellular organization is crucial for regulating the flow of metabolites. The location of key metabolic enzymes can direct the fate of substrates like glucose. A prime example is the family of hexokinases (HK), which catalyze the first step of glucose metabolism. plos.org

Hexokinase I (HKI): Primarily associated with mitochondria. plos.org

Hexokinase II (HKII): Found in both the cytoplasm and associated with mitochondria. plos.org

Research has shown that this differential localization directs the metabolic fate of glucose. Mitochondrially-bound hexokinases tend to channel glucose-6-phosphate towards glycolysis for catabolic energy production. plos.org In contrast, cytoplasmic HKII plays a role in anabolic processes like glycogen synthesis. plos.org The translocation of HKII between mitochondria and the cytosol is a dynamic process regulated by factors like glucose and G-6-P levels. plos.org Deuterium tracing could potentially distinguish the flux of glucose through these different subcellular pathways, providing a more detailed picture of metabolic regulation.

Development of Novel Deuterium-Labeled Glucose Tracers with Enhanced Specificity

While tracers like [6,6'-2H2]glucose are commonly used, there is ongoing research to develop new deuterated molecules with improved properties for metabolic imaging. researchgate.net The goals of this development are to enhance specificity, increase the signal-to-noise ratio, and reduce costs to make the technology more accessible for clinical use. researchgate.net

One area of development involves creating glucose tracers with more deuterium atoms. A novel compound, [2,3,4,6,6'-2H5]-D-glucose , has been synthesized with a nearly tenfold reduction in production cost compared to some commercially available tracers. researchgate.net Animal studies have shown that this tracer can effectively map glycolytic metabolism in a rat glioma model, demonstrating its potential for quantifying downstream metabolites via 2H-MRS. researchgate.net

Another approach is the development of tracers that target specific aspects of glucose transport without being metabolized. Deuterated 3-O-methylglucose (OMG) is a non-metabolizable glucose analog that is transported into cells similarly to D-glucose. frontiersin.orgnih.gov This makes OMG a promising tracer for specifically quantifying glucose uptake, offering a non-ionizing radiation alternative to the PET tracer 18F-FDG. frontiersin.orgnih.gov

Table 2: Examples of Novel Deuterium-Labeled Tracers

TracerKey FeatureApplicationReference
[2,3,4,6,6'-2H5]-D-glucoseHigher deuterium labeling efficiency and lower production cost.Describing glycolytic metabolism in animal tumor models. researchgate.net
Deuterated 3-O-methylglucose (OMG)Non-metabolizable glucose analog.Specific detection and quantification of glucose uptake in tumors. frontiersin.orgnih.gov

Challenges and Opportunities in Quantitative In Vivo Deuterium Tracing and Imaging

Despite its significant promise, the widespread clinical translation of DMI faces several challenges. The primary limitation is insufficient spatial resolution . nih.govnih.gov Current DMI techniques at a clinical field strength of 3 Tesla might have a spatial resolution of 3.3 mL with a 10-minute acquisition time, which can make it difficult to study small structures or heterogeneous tissues. nih.govnih.gov Furthermore, while deuterium MRS benefits from spectral simplicity, it has a poorer spectral resolution compared to 13C MRS, which can make it challenging to resolve separate resonances for metabolites like glutamate (B1630785) and glutamine. nih.gov

However, the opportunities for deuterium tracing are vast. DMI offers several distinct advantages over other metabolic imaging techniques:

Safety: It uses stable, non-radioactive isotopes, avoiding the ionizing radiation of PET scans. nottingham.ac.uk

Simplicity and Robustness: The low natural abundance of deuterium simplifies the resulting spectra, eliminating the need for complex techniques to suppress signals from water or lipids. researchgate.net The technical ease with which studies can be carried out is a major advantage. auntminnie.com

Rich Information: Unlike FDG-PET, which primarily measures glucose uptake, DMI can provide information on downstream metabolic pathways, including the TCA cycle. researchgate.net

Technological Advancement: The emergence of ultra-high-field MRI scanners (e.g., 7 Tesla and above) significantly benefits DMI. auntminnie.com The increased intrinsic signal-to-noise ratio at higher field strengths allows for improved spatial resolution and sensitivity, helping to overcome the current primary limitation of the technique. nottingham.ac.uk

As scanner technology improves and novel tracers are developed, DMI using this compound and other deuterated compounds is poised to become a dominant tool in both metabolic research and clinical practice, advancing precision medicine for a wide range of diseases. researchgate.netauntminnie.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Dextrose-1-d1 with high isotopic purity, and how can potential impurities be minimized during synthesis?

  • Methodological Answer : Synthesis of this compound requires precise isotopic labeling techniques, typically via catalytic deuteration or enzymatic methods. To ensure isotopic purity, researchers should employ rigorous purification steps (e.g., chromatography or recrystallization) and validate outcomes using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). Impurities can arise from incomplete deuteration or side reactions; kinetic isotope effect (KIE) studies may help optimize reaction conditions .

Q. How should researchers design controlled experiments to assess the metabolic incorporation of this compound in tracer studies, considering variables like dosage and biological variability?

  • Methodological Answer : Experimental design should include a factorial approach to test dosage ranges (e.g., 0.1–10 mM) across biological replicates. Use quantitative metabolomics to track deuterium incorporation into downstream metabolites. Normalize data against non-deuterated controls and account for biological variability via statistical models (e.g., ANOVA or mixed-effects regression). Ensure ethical approval for in vivo studies and adhere to reproducibility guidelines for isotopic tracing .

Advanced Research Questions

Q. What analytical techniques are most effective in distinguishing this compound from its non-deuterated counterpart in complex biological matrices, and how can cross-contamination be quantified?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is optimal for resolving isotopic peaks. Deuterium-specific detection via NMR (e.g., 2H^2H-NMR) can differentiate isotopic forms in situ. Cross-contamination can be quantified using calibration curves with spiked deuterated/non-deuterated mixtures. Limit of detection (LOD) and limit of quantification (LOQ) should be established for each matrix (e.g., plasma, cell lysate) .

Q. How can researchers reconcile contradictory data when this compound's isotopic effects alter reaction kinetics compared to natural glucose in enzymatic assays?

  • Methodological Answer : Contradictions may arise from isotopic perturbations in enzyme-substrate binding or catalytic rates. Conduct parallel assays with natural glucose and this compound under identical conditions. Use stopped-flow kinetics or isothermal titration calorimetry (ITC) to measure binding affinities (KdK_d) and turnover rates (kcatk_{cat}). Apply the KIE framework to interpret discrepancies, and validate findings with computational models (e.g., molecular dynamics simulations) .

Q. What statistical approaches are recommended for analyzing time-resolved data from this compound metabolic flux studies, particularly when dealing with non-linear kinetics?

  • Methodological Answer : Non-linear regression models (e.g., Michaelis-Menten with isotopic correction) or Bayesian hierarchical models are suitable for time-resolved flux data. Use bootstrapping to estimate confidence intervals for kinetic parameters. For multi-compartment systems, consider ordinary differential equation (ODE)-based frameworks like Metabolic Control Analysis (MCA). Open-source tools (e.g., COPASI or MATLAB’s SimBiology) can automate parameter estimation .

Data Interpretation and Validation

Q. How should researchers address potential artifacts in isotopic enrichment measurements when using this compound in long-term cell culture studies?

  • Methodological Answer : Artifacts may stem from isotopic dilution due to endogenous glucose synthesis or microbial contamination. Include negative controls (e.g., deuterium-free media) and monitor cell viability/purity via flow cytometry. Use isotope ratio mass spectrometry (IRMS) for high-precision enrichment measurements. Normalize data to total cellular biomass or protein content to account for dilution effects .

Comparative and Methodological Questions

Q. What are the advantages and limitations of using this compound versus 13C^{13}C-labeled glucose in metabolic pathway analysis?

  • Methodological Answer : this compound is cost-effective for probing specific enzymatic steps via 2H^2H-labeling but may introduce kinetic artifacts due to deuterium’s mass. 13C^{13}C-glucose provides broader pathway coverage via 13C^{13}C-NMR or MS but requires higher instrumentation costs. Hybrid studies using dual (2H^2H/13C^{13}C) labels can resolve positional flux but demand advanced data deconvolution algorithms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.